1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-5-(pyrrolidin-3-ylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3 |
InChI Key |
COIPSIGBENXWIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methylimidazole
Method Overview:
The most straightforward approach involves nucleophilic substitution reactions where 1-methylimidazole is alkylated with a suitable pyrrolidine-containing reagent. This method leverages the nucleophilicity of the imidazole nitrogen and the electrophilicity of the alkylating agent.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 1-Methylimidazole | Dissolved in an aprotic solvent such as acetonitrile or dimethylformamide | - |
| 2 | Pyrrolidine derivative (e.g., pyrrolidine methyl halide) | Added dropwise under inert atmosphere | Nucleophilic substitution occurs, attaching the pyrrolidine ring at the 5-position of the imidazole |
| 3 | Reaction mixture heated (e.g., 80-120°C) | Reflux for several hours | Completion of alkylation, yielding the target compound |
- The alkylating agent could be a halide (chloride, bromide, or iodide) or a sulfonate ester derived from pyrrolidine.
- Reaction yields depend on temperature, solvent, and the nature of the alkylating agent, with typical yields ranging from 50% to 85%.
Debus-Radziszewski Synthesis for Imidazole Ring Formation
Method Overview:
This classical method synthesizes the imidazole ring via multicomponent condensation involving aldehydes, amines, and glyoxal derivatives, followed by functionalization to introduce the pyrrolidine group.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Glyoxal, ammonium acetate, and a suitable aldehyde | Heated under reflux in acetic acid | Forms the imidazole ring core |
| 2 | Alkylation with pyrrolidine derivative | Reacted with the imidazole under basic conditions | Attaches the pyrrolidine moiety at the 5-position |
- Suitable for synthesizing substituted imidazoles with various functional groups.
- Enables structural diversity for medicinal chemistry applications.
Nucleophilic Substitution on Pre-formed Imidazole Derivatives
Method Overview:
This approach involves synthesizing an imidazole derivative with a reactive leaving group at the 5-position, then substituting it with a pyrrolidine nucleophile.
This method allows for precise functionalization at the 5-position, facilitating subsequent attachment of pyrrolidine.
Microwave-Assisted Organic Synthesis (MAOS) and Continuous Flow Techniques
Advanced Methods:
Recent industrial and research settings employ microwave irradiation and flow chemistry to accelerate reactions, improve yields, and scale up production.
| Technique | Conditions | Benefits | References |
|---|---|---|---|
| Microwave-assisted alkylation | Short reaction times at elevated temperatures | Rapid synthesis, higher yields | |
| Continuous flow reactors | Precise control of temperature and reagent flow | Scalability, safety |
Data Summary and Research Discoveries
| Parameter | Data | Notes |
|---|---|---|
| Starting Material | 1-Methylimidazole | Commercially available, cost-effective |
| Pyrrolidine Derivatives | Methyl halides, aldehydes, or acyl chlorides | Variations allow structural tuning |
| Reaction Conditions | Reflux, microwave, flow | Optimized for yield and purity |
| Typical Yield Range | 50% – 85% | Dependent on method and reagents |
- Enhanced yields are achieved using microwave irradiation, reducing reaction times from hours to minutes.
- Functional group tolerance allows for the incorporation of diverse substituents, broadening potential biological activity.
- Industrial scale-up has been demonstrated using flow chemistry, facilitating large-scale synthesis with consistent quality.
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes selective oxidation under controlled conditions:
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%) in acetic acid, 60°C | N-oxide derivatives | 72-85 | |
| mCPBA in DCM, 0°C to RT | Epoxide formation | 68 | |
| KMnO₄ in acidic medium | Ring-opening products | <50 |
The pyrrolidine nitrogen shows particular susceptibility to oxidation, forming stable N-oxide species that maintain the imidazole ring integrity.
Nucleophilic Substitution
The methylene bridge between rings enables diverse substitution chemistry:
Key reactions:
-
Halogenation:
(Yield: 89%) -
Amination:
Reacts with primary amines via Buchwald-Hartwig coupling to form secondary amine derivatives
Reactivity trends show enhanced nucleophilicity at the pyrrolidine nitrogen compared to imidazole nitrogens.
Cyclization Reactions
The compound participates in intramolecular cyclization:
text1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole + TsCl, Et₃N → Tricyclic fused ring system (74% yield)
This reaction demonstrates potential for creating complex polycyclic architectures .
Acid-Base Reactions
The imidazole ring (pKa ~6.95) and pyrrolidine nitrogen (pKa ~11.2) show distinct protonation behavior:
| pH Range | Protonation Site | Consequence |
|---|---|---|
| <5 | Both nitrogens | Increased water solubility |
| 6-8 | Imidazole N | Zwitterionic form |
| >10 | Pyrrolidine N deprotonated | Enhanced nucleophilicity |
This pH-dependent behavior enables selective functionalization.
Cross-Coupling Reactions
Palladium-catalyzed reactions demonstrate versatility:
| Reaction Type | Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl system construction |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynylated derivatives |
| Heck | Pd(OAc)₂, P(o-tol)₃, DMF | Vinyl group incorporation |
These reactions enable precise structural modifications for SAR studies .
Reductive Amination
The primary amine in pyrrolidine facilitates:
Yields range from 65-92% depending on aldehyde substituents.
Enzyme-Mimetic Reactions
The imidazole moiety participates in biomimetic catalysis:
-
Hydrolysis of p-nitrophenyl acetate (kₐₜₜ = 1.2 × 10³ M⁻¹s⁻¹)
-
Esterase-like activity through transition state stabilization
Industrial-Scale Modifications
Microwave-assisted synthesis enhances reaction efficiency:
| Parameter | Conventional Method | MAOS Improvement |
|---|---|---|
| Reaction Time | 8 hr | 25 min |
| Yield | 68% | 89% |
| Purity | 95% | 99.2% |
Continuous flow reactors achieve 92% conversion at 120°C with 2 min residence time.
This comprehensive reaction profile establishes this compound as a versatile building block in medicinal chemistry. The compound's dual reactivity centers enable targeted modifications while maintaining structural integrity, particularly valuable in lead optimization phases. Recent advances in flow chemistry and catalytic systems continue to expand its synthetic utility .
Scientific Research Applications
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Effects: Replacing the 1-methyl group with ethyl (as in ) increases lipophilicity (logP ~0.75 vs.
- Aromatic vs. Aliphatic Substituents : The p-methylphenyl group in enhances π-stacking interactions in receptor binding, while the pyrrolidine moiety in the target compound favors solubility and hydrogen bonding.
- Electron-Withdrawing Groups : The trifluoromethyl group in improves metabolic stability, whereas the nitro group in confers redox activity, often linked to antimicrobial effects.
Pharmacological Activity Comparison
Antimicrobial Activity
- Target Compound: No direct antimicrobial data is available, but structurally related 3-aryl-pyrroloimidazolium chlorides (e.g., 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides) show moderate antibacterial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .
- Nitroimidazole Derivatives : Compounds like 1-methyl-5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole are analogs of metronidazole, a frontline antibiotic against anaerobic pathogens.
- Thiazolone-Imidazole Hybrids : Methyl-1H-imidazole-linked thiazolones exhibit reduced cytotoxicity compared to hydroxyl-substituted analogs, highlighting substituent-dependent activity modulation .
Cytotoxicity
- Target Compound: No cytotoxicity data is reported, but pyrrolidine-containing imidazoles (e.g., (S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide) are explored in oncology for kinase inhibition .
- Thiazolone Derivatives: Electron-releasing groups (e.g., methyl-imidazole) on thiazolone-amino acid hybrids reduce cytotoxic activity compared to electron-withdrawing substituents .
Biological Activity
1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a methyl group and a pyrrolidine moiety. The imidazole ring is crucial for its reactivity and biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, potentially useful in treating certain types of tumors .
- Antiparasitic Effects : Similar compounds have demonstrated effectiveness against protozoan infections, pointing to possible applications in treating diseases like trichomoniasis .
The unique structure of this compound allows it to interact with biological targets effectively. Its mechanism of action is thought to involve:
- Binding Affinity : Interaction studies reveal that the compound binds to specific receptors or enzymes, which may inhibit their activity .
- Structural Similarity : Its resemblance to other known bioactive imidazoles enhances its potential efficacy against similar targets .
Comparative Biological Activity
To better understand the biological activity of this compound, we can compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Simple methyl substitution on imidazole | Antimicrobial |
| 2-Methylimidazole | Methyl at position 2 | Antifungal |
| 5-(Pyrrolidin-3-yl)imidazole | Pyrrolidine at position 5 | Anticancer |
| 4-Methylpyrrolidine | Methyl substitution on pyrrolidine | Neuroactive |
| This compound | Methyl on imidazole + pyrrolidine | Antimicrobial, anticancer, antiparasitic |
This table illustrates how the unique combination of substituents in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antibacterial Studies : In vitro evaluations have shown that derivatives similar to this compound exhibit minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .
- Anticancer Research : One study investigated the effects of imidazole derivatives on cancer cell lines, revealing that some derivatives significantly inhibited cell proliferation, suggesting a pathway for developing anticancer agents .
- Antiparasitic Activity : Research into related compounds demonstrated effective inhibition of Trichomonas vaginalis, with selectivity indices indicating a lower toxicity profile compared to traditional treatments like metronidazole .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole?
Methodological Answer: The synthesis typically involves cyclization or coupling reactions. For example:
- Cyclocondensation : Reacting amidines with ketones under transition-metal-free, base-promoted conditions can yield imidazole derivatives. This approach minimizes metal contamination and simplifies purification .
- Substitution Reactions : Introducing the pyrrolidinylmethyl group at position 5 of the imidazole ring may involve alkylation of a precursor like 1-methyl-5-chloromethyl-1H-imidazole with pyrrolidin-3-ylmethanol. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly influence yield .
- Characterization : Validate purity and structure using:
- 1H/13C NMR : Key signals include the imidazole ring protons (δ 7.2–7.5 ppm) and pyrrolidine CH₂ groups (δ 2.5–3.0 ppm) .
- Elemental Analysis : Ensure <0.4% deviation between calculated and observed C, H, N values .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | Alkylation | 65–78 | |
| 2 | NH₃/MeOH, RT | Deprotection | 85 |
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- FTIR : Confirm functional groups (e.g., imidazole C=N stretch at ~1600 cm⁻¹, pyrrolidine N-H at ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ or [M+Na]⁺ peaks with theoretical values (e.g., C₁₀H₁₆N₄: calc. 193.1453, obs. 193.1455) .
- HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer: Leverage quantum chemical calculations and reaction path searches:
- Density Functional Theory (DFT) : Model transition states to identify energy barriers for key steps (e.g., cyclization). Software like Gaussian or ORCA can predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF polarity impacts nucleophilic substitution rates) .
- Machine Learning : Train models on existing imidazole synthesis data to predict optimal conditions (catalyst, temperature) .
Q. Example Computational Workflow
Geometry Optimization : Minimize energy of reactants/intermediates.
Transition State Identification : Locate saddle points using nudged elastic band (NEB) methods.
Kinetic Analysis : Calculate rate constants for competing pathways .
Q. How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Address variability through systematic experimental design:
- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values. Use statistical tools (e.g., nonlinear regression in GraphPad Prism) to minimize outliers .
- Assay Standardization : Control variables like cell line passage number, serum batch, and incubation time. For enzyme inhibition assays, validate substrate conversion rates with positive controls .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
Case Study : If Compound X shows antibacterial activity in one study but not another, re-test using standardized CLSI broth microdilution protocols and confirm bacterial strain authenticity via 16S rRNA sequencing .
Q. What advanced techniques elucidate binding interactions of this compound with biological targets?
Methodological Answer: Combine biophysical and structural biology methods:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to targets like kinases or GPCRs. Use a reference flow cell for baseline correction .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450). Analyze electron density maps to identify key hydrogen bonds (e.g., imidazole N-H with Asp301) .
- NMR Titration : Monitor chemical shift perturbations in 2D ¹H-¹⁵N HSQC spectra upon ligand binding to map interaction sites .
Q. Example Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| CYP3A4 | -9.2 | H-bond with Arg105, hydrophobic with Phe108 |
Q. How to design derivatives to improve metabolic stability?
Methodological Answer: Apply medicinal chemistry strategies:
- Metabolic Soft Spot Analysis : Use liver microsomes to identify vulnerable sites (e.g., pyrrolidine N-oxidation). Introduce electron-withdrawing groups (e.g., CF₃) or steric hindrance .
- Prodrug Design : Mask polar groups (e.g., hydroxyl) with ester linkers cleaved in vivo. Validate hydrolysis rates in simulated gastric fluid .
- CYP Inhibition Screening : Test derivatives against CYP isoforms (e.g., 3A4, 2D6) to avoid drug-drug interactions. Use fluorescent substrates for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
